
Benzene, (dodecylthio)-
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Overview
Description
Benzene, (dodecylthio)-: is an organic compound that belongs to the class of aromatic hydrocarbons. It consists of a benzene ring substituted with a dodecylthio group, which is a twelve-carbon alkyl chain attached to a sulfur atom. This compound is known for its unique chemical properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation of Benzene: One common method for preparing Benzene, (dodecylthio)- involves the alkylation of benzene with 1-dodecene in the presence of a catalyst such as mesoporous Beta zeolites. This reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and selectivity.
Sulfurization: Another method involves the sulfurization of dodecylbenzene. In this process, dodecylbenzene is reacted with sulfur or sulfur-containing reagents to introduce the thio group, forming Benzene, (dodecylthio)-.
Industrial Production Methods: Industrial production of Benzene, (dodecylthio)- often utilizes continuous flow reactors and advanced catalytic systems to achieve efficient and scalable synthesis. The use of heterogeneous catalysts, such as zeolites, enhances the reaction efficiency and minimizes by-products .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS) Reactions
The electron-rich sulfur atom activates the benzene ring toward electrophilic substitution, directing incoming groups to specific positions:
Mechanistic Notes :
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The -SC₁₂H₂₅ group donates electrons via resonance, stabilizing the arenium ion intermediate .
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Steric hindrance from the dodecyl chain suppresses ortho substitution, favoring para products .
Oxidation Reactions
The thioether moiety undergoes oxidation, altering both the substituent and ring reactivity:
Impact on Reactivity :
Alkylation and Acylation
Friedel-Crafts reactions are sterically hindered but feasible under specific conditions:
Limitations :
Radical Reactions
The C-S bond participates in radical chain processes:
Thermal Stability and Decomposition
At elevated temperatures (>300°C), two primary pathways dominate:
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C-S Bond Cleavage : Releases benzene thiol (C₆H₅SH) and dodecene .
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Ring Sulfur Elimination : Forms biphenyl derivatives and elemental sulfur .
Key Research Findings
Scientific Research Applications
Chemistry: Benzene, (dodecylthio)- is used as an intermediate in the synthesis of various fine chemicals and polymers.
Biology and Medicine: In biological research, Benzene, (dodecylthio)- derivatives are studied for their potential antimicrobial and antifungal properties. These compounds can disrupt microbial cell membranes, leading to cell death .
Industry: The compound is widely used in the production of surfactants, lubricants, and additives for fuels and lubricants. Its ability to modify surface properties makes it valuable in formulations for detergents and cleaning agents .
Mechanism of Action
The mechanism of action of Benzene, (dodecylthio)- involves its interaction with cellular membranes and proteins. The dodecylthio group can insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the compound can interact with thiol groups in proteins, affecting their function and leading to cellular toxicity .
Comparison with Similar Compounds
Dodecylbenzene: Similar in structure but lacks the thio group, making it less reactive in certain chemical reactions.
Benzene, (octylthio)-: Contains a shorter alkyl chain, resulting in different physical and chemical properties.
Benzene, (hexadecylthio)-: Contains a longer alkyl chain, which can affect its solubility and reactivity.
Uniqueness: Benzene, (dodecylthio)- is unique due to the presence of the dodecylthio group, which imparts specific chemical reactivity and physical properties. This makes it particularly useful in applications requiring surface activity and chemical modification .
Properties
CAS No. |
56056-49-6 |
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Molecular Formula |
C18H30S |
Molecular Weight |
278.5 g/mol |
IUPAC Name |
dodecylsulfanylbenzene |
InChI |
InChI=1S/C18H30S/c1-2-3-4-5-6-7-8-9-10-14-17-19-18-15-12-11-13-16-18/h11-13,15-16H,2-10,14,17H2,1H3 |
InChI Key |
DYKXULDWCTXIQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC1=CC=CC=C1 |
Origin of Product |
United States |
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